D-Phénothrine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agricultural Applications

D-Phenothrin is utilized in agriculture primarily for controlling pests that affect crops. It is effective against a range of insects, including aphids, whiteflies, and beetles. The following table summarizes its application rates and efficacy:

| Crop Type | Target Pests | Application Rate (g AI/ha) | Efficacy |

|---|---|---|---|

| Vegetables | Aphids | 0.75 - 1.00 | High |

| Fruits | Whiteflies | 0.75 - 1.00 | Moderate to High |

| Ornamental Plants | Beetles | 0.75 - 1.00 | High |

In a study conducted in Western Thessaloniki, Greece, D-Phenothrin was tested alongside other insecticides to determine its effectiveness in controlling various pest populations, showing significant results at the specified application rates .

Public Health Applications

One of the most critical applications of D-Phenothrin is in public health for vector control, particularly in managing mosquito populations that transmit diseases such as malaria and dengue fever. The compound is often used in ultra-low volume (ULV) fogging methods to control adult mosquito populations effectively.

Case Study: Mosquito Control

A risk assessment conducted by the EPA indicated that D-Phenothrin can be applied in residential areas with a tolerance level of 0.01 parts per million for food/feed crops following mosquito adulticide applications . The use of D-Phenothrin in ULV applications has been shown to reduce mosquito populations significantly within treated areas.

Residential and Commercial Uses

D-Phenothrin is also commonly found in household insecticides and pest control products designed for indoor use. It is effective against common household pests such as cockroaches and ants.

Formulations

D-Phenothrin is available in various formulations:

- Pressurized liquids

- Powders

- Emulsifiable concentrates

These formulations can be applied using different methods, including handheld sprayers and foggers, making them versatile for both residential and commercial pest management .

Environmental Impact and Degradation

Research indicates that D-Phenothrin can be degraded by specific microbial strains, which has implications for its environmental impact post-application. A study demonstrated that a strain of Pseudomonas fulva could degrade over 75% of D-Phenothrin from contaminated soils within 72 hours, suggesting potential bioremediation applications .

Table: Microbial Degradation of D-Phenothrin

| Microbial Strain | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Pseudomonas fulva | 100 | 72 |

| Other strains (average) | 50 | 72 |

Toxicological Studies

Toxicological assessments have indicated that D-Phenothrin exhibits low toxicity to non-target organisms at recommended application rates. Studies have shown no significant adverse effects on mammals when exposed to high doses over extended periods . Furthermore, it has been classified as "not likely to be carcinogenic to humans," based on extensive testing .

Mécanisme D'action

Target of Action

D-Phenothrin, also known as (1R)-trans-Phenothrin or d-trans-Phenothrin, is a synthetic pyrethroid that primarily targets adult fleas, ticks, and head lice . It is often used in combination with methoprene, an insect growth regulator that interrupts the insect’s biological lifecycle by killing the eggs .

Mode of Action

D-Phenothrin works by disrupting the normal function of the nervous system in insects . It can kill insects either by direct contact or if they ingest it . It is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .

Biochemical Pathways

As a pyrethroid, it is known to interfere with the normal functioning of the nervous system in insects, leading to paralysis and death .

Pharmacokinetics

It is known that d-phenothrin is low in toxicity when eaten, breathed in, or applied to skin or eyes .

Result of Action

The primary result of D-Phenothrin’s action is the death of adult fleas, ticks, and head lice . It can also cause skin sensations like tingling, itching, burning, or numbness at the spot where it gets on the skin . These sensations usually go away within 48 hours .

Action Environment

D-Phenothrin breaks down in the environment primarily through exposure to UV light . The half-life in the soil ranges from 1-2 days in upland conditions, and up to 2 months in flood conditions . In the air, D-Phenothrin breaks down rapidly with a half-life of 38-72 minutes . Therefore, environmental factors such as light exposure and soil conditions can significantly influence the action, efficacy, and stability of D-Phenothrin .

Méthodes De Préparation

D-Phenothrin is synthesized through a series of chemical reactions involving the esterification of cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol. The synthetic route typically involves the following steps:

Preparation of Cyclopropanecarboxylic Acid: This involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with appropriate reagents.

Esterification: The cyclopropanecarboxylic acid is then esterified with 3-phenoxybenzyl alcohol under acidic conditions to form D-Phenothrin.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Analyse Des Réactions Chimiques

D-Phenothrin undergoes various chemical reactions, including:

Oxidation: D-Phenothrin can be oxidized to form corresponding carboxylic acids and aldehydes.

Substitution: D-Phenothrin can undergo nucleophilic substitution reactions, particularly at the ester group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide, and nucleophiles like amines .

Comparaison Avec Des Composés Similaires

D-Phenothrin is part of the pyrethroid family of insecticides, which also includes compounds like permethrin, resmethrin, and cypermethrin . Compared to these compounds, D-Phenothrin has a unique structure that provides high insecticidal activity with relatively low toxicity to mammals . resistance to D-Phenothrin has been observed in some insect populations, similar to other pyrethroids .

Similar Compounds

Permethrin: Another widely used pyrethroid with similar insecticidal properties.

Resmethrin: Known for its rapid knockdown effect on insects.

Cypermethrin: A more potent pyrethroid used in agricultural and household insecticides.

Activité Biologique

D-Phenothrin is a synthetic pyrethroid insecticide widely used for pest control. Its biological activity primarily relates to its insecticidal properties, but it also raises concerns regarding potential endocrine disruption and environmental impact. This article reviews the biological activity of D-Phenothrin based on diverse research findings, including case studies, toxicity assessments, and metabolic pathways.

D-Phenothrin, a member of the pyrethroid family, acts on the nervous system of insects by prolonging the opening of sodium channels in neuronal membranes, leading to paralysis and death. Its chemical structure is characterized by a phenoxy group and an isobutenyl moiety, which enhance its insecticidal efficacy compared to natural pyrethrins.

Acute Toxicity

The acute toxicity of D-Phenothrin is relatively low for mammals. Studies indicate that the oral LD50 (lethal dose for 50% of the population) exceeds 5000 mg/kg in rats and mice, suggesting a high safety margin for human exposure under normal use conditions .

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | >5000 |

| Dermal | >5000 |

| Inhalation | >3760 |

Chronic Toxicity and Carcinogenicity

Long-term studies have shown that D-Phenothrin does not exhibit oncogenic properties in rats or mice at dietary levels up to 3000 mg/kg . The no-observed-effect level (NOEL) was established at 300-1000 mg/kg diet, indicating minimal chronic toxicity at these doses. Furthermore, developmental studies in rabbits and mice revealed no significant teratogenic effects at doses up to 1000 mg/kg .

Endocrine Disruption Potential

Research investigating the endocrine activity of D-Phenothrin found no evidence of estrogenic or anti-androgenic effects in vivo. A study employing both uterotrophic and Hershberger assays demonstrated that D-Phenothrin did not significantly affect uterine weight or androgen-mediated responses at doses up to 1000 mg/kg per day . This suggests that D-Phenothrin does not pose a risk for endocrine disruption under typical exposure scenarios.

Efficacy Against Pests

D-Phenothrin has been evaluated for its efficacy against various pests, particularly head lice (Pediculus humanus capitis). A controlled study comparing D-Phenothrin lotion (0.3%) with malathion (0.5%) showed significantly lower efficacy for D-Phenothrin, with a success rate of only 40% on day one compared to 92% for malathion . This reduced effectiveness may be attributed to developing resistance among lice populations.

Environmental Impact and Degradation

D-Phenothrin is known to degrade rapidly in the environment, primarily through UV light exposure. Its half-life varies significantly based on environmental conditions:

| Environment | Half-Life |

|---|---|

| Soil (upland) | 1-2 days |

| Soil (flooded) | Up to 2 months |

| Air | 38-72 minutes |

| Plant surfaces | <1 day |

Due to its low solubility in water and strong binding to soil, D-Phenothrin poses a low risk of groundwater contamination .

Case Studies

- Head Lice Treatment : In a randomized controlled trial involving schoolchildren infested with head lice, D-Phenothrin showed significantly lower efficacy than malathion, indicating potential resistance development among lice populations .

- Degradation Study : A study isolated a strain of Pseudomonas fulva capable of degrading D-Phenothrin completely within 72 hours, highlighting potential bioremediation applications .

Propriétés

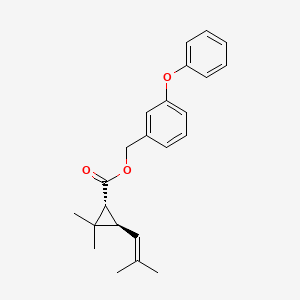

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058347 | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.06 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26046-85-5, 51186-86-8, 26002-80-2 | |

| Record name | (-)-trans-Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-trans-Phenothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX527V7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.